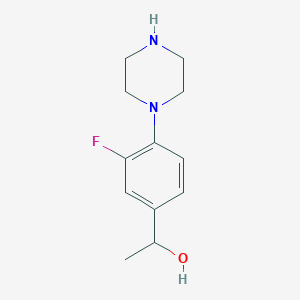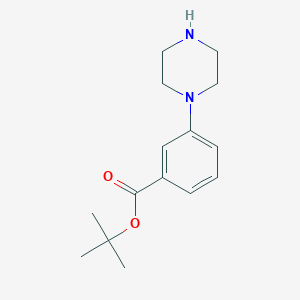
Ethyl 3-((6-chloro-3-nitropyridin-2-yl)amino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(6-chloro-3-nitropyridin-2-yl)amino]propanoate is a chemical compound that belongs to the class of nitropyridine derivatives It is characterized by the presence of a nitro group and a chloro group attached to a pyridine ring, along with an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(6-chloro-3-nitropyridin-2-yl)amino]propanoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-chloropyridine, is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the pyridine ring.
Amination: The nitro compound is then subjected to a nucleophilic aromatic substitution reaction with ethyl 3-aminopropanoate in the presence of a base such as N,N-diisopropylethylamine (DIEA) to form the desired product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
Ethyl 3-[(6-chloro-3-nitropyridin-2-yl)amino]propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Reduction: Ethyl 3-[(6-amino-3-nitropyridin-2-yl)amino]propanoate.
Substitution: Ethyl 3-[(6-substituted-3-nitropyridin-2-yl)amino]propanoate, where the substituent depends on the nucleophile used.
科学的研究の応用
Ethyl 3-[(6-chloro-3-nitropyridin-2-yl)amino]propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting protein kinases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
作用機序
The mechanism of action of ethyl 3-[(6-chloro-3-nitropyridin-2-yl)amino]propanoate involves its interaction with specific molecular targets, such as protein kinases. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various cellular pathways, making it a potential candidate for therapeutic applications .
類似化合物との比較
Ethyl 3-[(6-chloro-3-nitropyridin-2-yl)amino]propanoate can be compared with other nitropyridine derivatives, such as:
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also contains a nitropyridine moiety and is used as a kinase inhibitor.
4-chloro-2-amino-3-nitropyridine: Another similar compound used in the synthesis of various pharmaceuticals.
The uniqueness of ethyl 3-[(6-chloro-3-nitropyridin-2-yl)amino]propanoate lies in its specific structural features, which make it suitable for targeted applications in medicinal chemistry and organic synthesis .
特性
分子式 |
C10H12ClN3O4 |
|---|---|
分子量 |
273.67 g/mol |
IUPAC名 |
ethyl 3-[(6-chloro-3-nitropyridin-2-yl)amino]propanoate |
InChI |
InChI=1S/C10H12ClN3O4/c1-2-18-9(15)5-6-12-10-7(14(16)17)3-4-8(11)13-10/h3-4H,2,5-6H2,1H3,(H,12,13) |
InChIキー |
XPSGHEQJUZODNK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCNC1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 5-[(2-chloropyrimidin-4-yl)oxy]-1H-indole-1-carboxylate](/img/structure/B13888311.png)
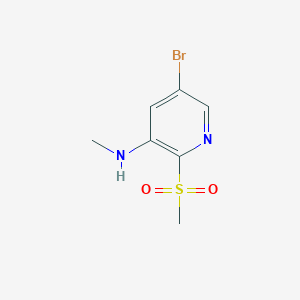
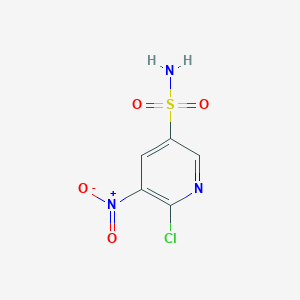
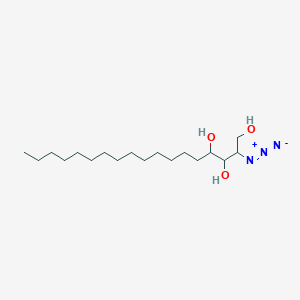
![8-[(1S)-1-aminoethyl]-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one](/img/structure/B13888337.png)
![2-[2-(Aminomethyl)phenoxy]-N-ethylacetamide](/img/structure/B13888344.png)
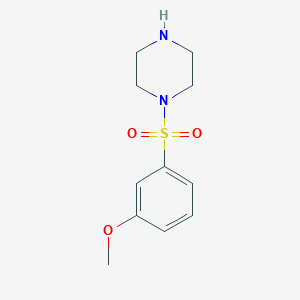
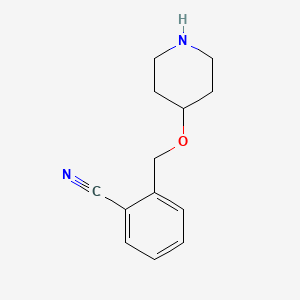
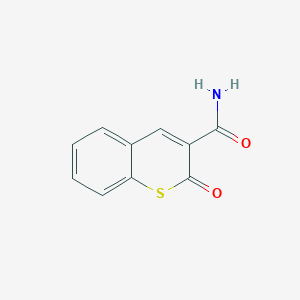
![2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione](/img/structure/B13888358.png)
![(3bR,9bS)-6-hydroxy-7-isopropyl-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one](/img/structure/B13888359.png)

